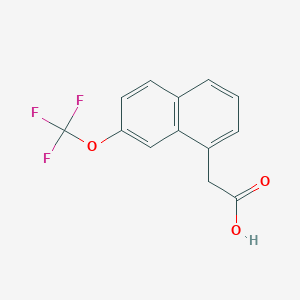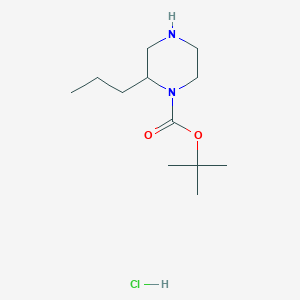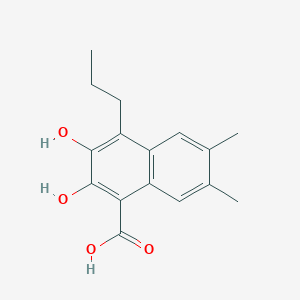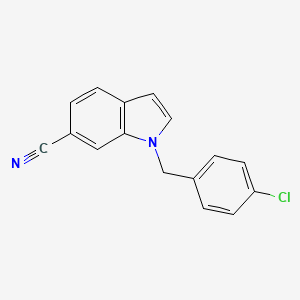
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the 4-chlorobenzyl group and the carbonitrile group in the indole structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Nitrile Introduction: The resulting intermediate is then subjected to a reaction with a nitrile source, such as cyanogen bromide (BrCN), under basic conditions to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form polycyclic structures, which are of interest in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and polycyclic structures with potential biological activities .
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for its anticancer and antimicrobial properties.
Biological Studies: It is employed in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Known for its antibacterial activity.
1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide: Evaluated for its antitumor properties.
Uniqueness
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile is unique due to the presence of the carbonitrile group at the 6-position of the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-6-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
InChI Key |
XHNOKSTZEZLEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



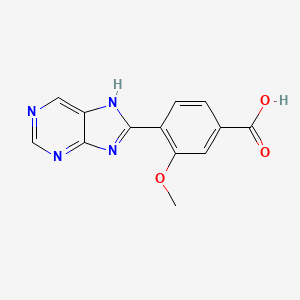
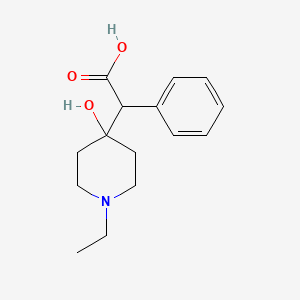
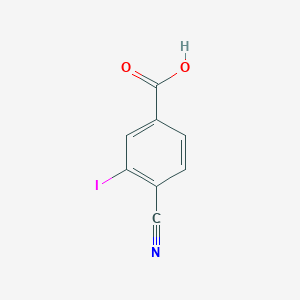


![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
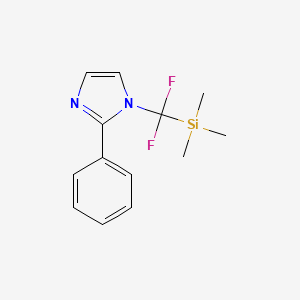

![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
